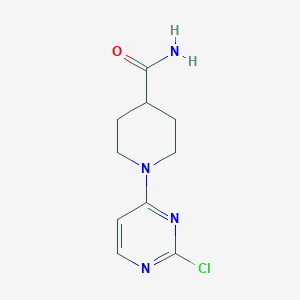
3-Chloro-5-formylphenylboronic acid
概要
説明
3-Chloro-5-formylphenylboronic acid is a chemical compound with the molecular formula C7H6BClO3 . It is used in various chemical reactions and has significant applications in organic synthesis .
Synthesis Analysis
Phenylboronic acids, such as this compound, are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) using the DFT/B3LYP method .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C7H6BClO3 . Further details about its structure can be obtained from spectroscopic studies and theoretical DFT/B3LYP calculations .Chemical Reactions Analysis
This compound can participate in various chemical reactions. The Suzuki–Miyaura cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters, such as this compound, is also reported .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 184.39 .科学的研究の応用
Antimicrobial Activity Research on derivatives of formylphenylboronic acids, such as 5-trifluoromethyl-2-formylphenylboronic acid, has shown these compounds to exhibit antimicrobial properties. This includes moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. The study indicates the potential of formylphenylboronic acids as antibacterial and antifungal agents, suggesting a mechanism of action through the inhibition of cytoplasmic leucyl-tRNA synthetase in microorganisms (Adamczyk-Woźniak et al., 2020).
Bioorthogonal Chemistry The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions involving 2-formylphenylboronic acid showcases the compound's potential in bioorthogonal coupling reactions. This finding is particularly relevant for protein conjugation, where the reaction's orthogonality to protein functional groups allows for specific targeting and modification of biomolecules under physiologically compatible conditions, without interfering with other biological functions (Dilek et al., 2015).
Material Science and Surface Modification In material science, the functionalization of surfaces using formylphenylboronic acids has been explored for the fabrication of COF-5 membranes on α-Al2O3 ceramic supports. This approach uses formylphenylboronic acid as a covalent linker, demonstrating the compound's utility in enhancing interfacial bonding and stability in composite materials. Such modifications are crucial for developing advanced materials with tailored properties for specific applications, including catalysis, separation, and sensing technologies (Hao et al., 2014).
Safety and Hazards
作用機序
Target of Action
3-Chloro-5-formylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The success of the suzuki–miyaura coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can impact the effectiveness of this compound . Furthermore, the presence of other substances, such as the palladium catalyst, is essential for the compound’s action .
生化学分析
Biochemical Properties
3-Chloro-5-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial for various cellular processes. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, the formyl group can participate in hydrogen bonding and other non-covalent interactions with proteins, further modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of serine proteases, leading to altered cell signaling and reduced cell proliferation . Moreover, its interaction with kinase enzymes can affect phosphorylation events, thereby modulating gene expression and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . This interaction is crucial for the compound’s ability to modulate enzymatic activity. Additionally, the formyl group can engage in hydrogen bonding and other non-covalent interactions with proteins, further influencing their function. These interactions can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to hydrolysis and other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity may vary depending on the specific experimental conditions used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound can effectively inhibit serine proteases and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. These findings highlight the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group can undergo hydrolysis, leading to the formation of boronic esters and other metabolites . Additionally, the formyl group can be oxidized or reduced, resulting in various metabolic intermediates. These metabolic transformations can influence the compound’s activity and stability, making it essential to consider these pathways in biochemical studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution properties.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the boronic acid group can interact with specific proteins in the cytoplasm or nucleus, influencing its localization and activity. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
特性
IUPAC Name |
(3-chloro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHAWPBOAVSYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279897 | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-35-3 | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
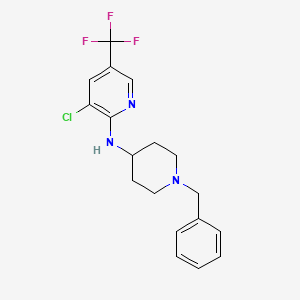
![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)
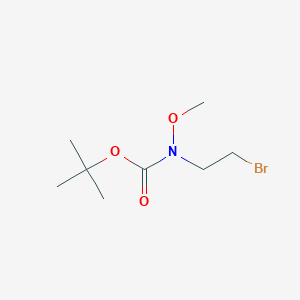
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)
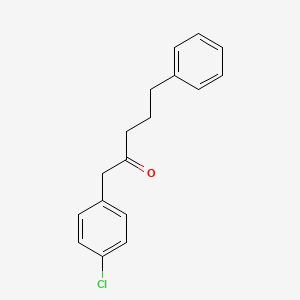
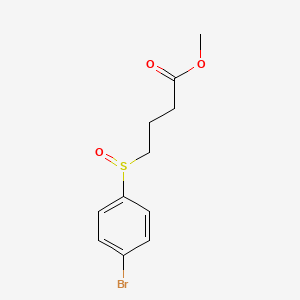


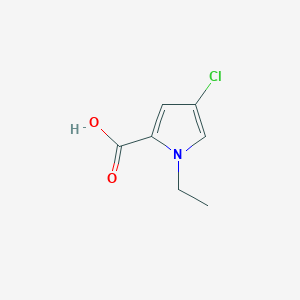
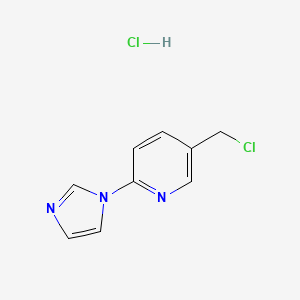

![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
